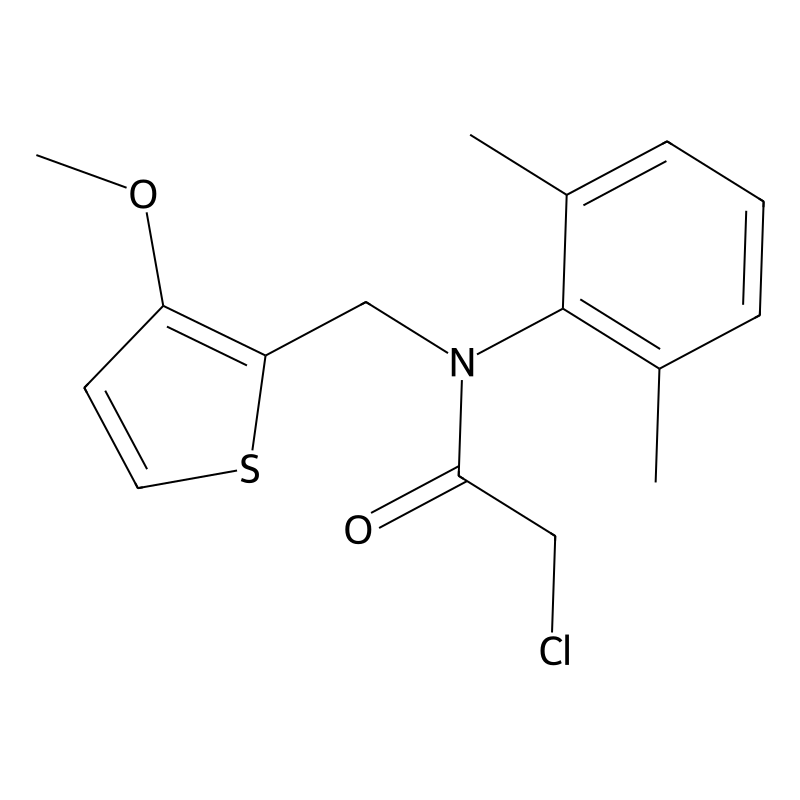

Thenylchlor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Thenylchlor mode of action VLCFA inhibition

Thenylchlor Profile and VLCFA Inhibition

| Property | Description |

|---|---|

| Chemical Family | Chloroacetamide herbicide [1] [2] |

| HRAC/WSSA Group | Group K3/Group 15 (Inhibition of VLCFA Synthesis) [1] [3] [2] |

| IUPAC Name | 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1] |

| Molecular Formula | C₁₆H₁₈ClNO₂S [1] |

| Primary Mode of Action | Inhibition of the synthesis of VLCFAs (≥C22) [1] [3] |

| Specific Biochemical Target | VLCFA elongase complex (specifically 3-ketoacyl-CoA synthases, KCSs) in the endoplasmic reticulum [4] [5] [3] |

| Physiological Effect | Inhibition of cell division in roots and shoots, preventing weed emergence [1] [3] |

| Inhibitory Activity & Physiological Effects |

|---|

| Absorbs through roots and inhibits protein synthesis and cell division [1]. |

| Blocks the VLCFA elongase, a key enzyme complex for producing fatty acids with more than 18 carbon atoms [4] [3]. |

| Leads to a lack of VLCFAs, which are vital components for plant cell membranes and cuticular wax [4]. |

| Causes growth inhibition; susceptible plants fail to emerge or exhibit twisted, malformed leaves [3]. |

VLCFA Biosynthesis and this compound Inhibition Pathway

The following diagram illustrates the normal biosynthesis of VLCFAs and the specific site where this compound acts as an inhibitor.

Experimental Protocol for VLCFA Inhibition

The methodology below, adapted from published research, is used to confirm this compound's effect on VLCFA biosynthesis [5].

Objective: To assess the in vivo inhibition of VLCFA biosynthesis in a plant model (Lemna paucicostata) by this compound.

Procedure:

- Plant Treatment: Apply this compound to the test plants. A common chloroacetamide herbicide like metazachlor is often used as a positive control, while untreated plants serve as a negative control.

- Lipid Extraction: After a designated exposure period, harvest the plant tissue and homogenize it. Extract the total lipids using a chloroform-methanol mixture.

- Fatty Acid Analysis:

- Derivatize the extracted lipids to form fatty acid methyl esters (FAMEs).

- Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS).

- Data Analysis: Quantify the levels of specific VLCFAs (e.g., C20:0, C22:0, C24:0, C26:0) from the chromatograms. Compare the VLCFA profile of this compound-treated plants with the control groups.

Expected Outcome: A significant reduction in the levels of VLCFAs in the this compound-treated group compared to the untreated control confirms successful inhibition of the VLCFA elongation pathway.

Core Insights for Researchers

This compound is a well-characterized K3/Group 15 herbicide whose primary mode of action is the inhibition of VLCFA synthesis. Its efficacy stems from targeting the condensing enzyme (KCS) in the elongation complex, disrupting the production of critical cellular lipids.

References

- 1. (Ref: NSK 850) this compound [sitem.herts.ac.uk]

- 2. HRAC Articles [web.archive.org]

- 3. Very long chain fatty acid–inhibiting herbicides [cambridge.org]

- 4. Structure-Activity Correlation of Very long-Chain Fatty Acid ... [link.springer.com]

- 5. Inhibition of saturated very-long-chain fatty acid ... [sciencedirect.com]

Thenylchlor solubility in water and organic solvents

Solubility Data for Thenylchlor

The table below summarizes the available quantitative data on this compound's physicochemical properties.

| Property | Value | Conditions / Notes |

|---|---|---|

| Water Solubility | 11.0 mg L⁻¹ | At 20°C and pH 7; considered moderate [1]. |

| Log P (Octanol-Water) | 3.53 | Indicates high lipophilicity [1]. |

| Solubility in Acetonitrile | ≥ 100 μg/mL | Confirmed by its formulation as a solution for analytical standards [2]. |

A key experimental study on pesticide extraction provides indirect, supportive data. Research on a supercritical fluid extraction method for pesticides in wheat flour reported a recovery rate of 91.0% for this compound [3]. This high recovery suggests that the chosen method (using supercritical CO₂ and acetonitrile for elution) is effective, implying favorable solubility properties under those specific conditions.

Analytical Methods for Detection and Quantification

While direct solubility protocols were not found, advanced analytical methods for detecting this compound in complex matrices can inform experimental design. The following workflow outlines a generalized multi-residue analysis approach applicable to various samples.

Generalized analytical workflow for pesticide residue analysis.

- Sample Preparation: For solid samples like plants or food, pulverization is a critical first step. One method uses a ball mill with 3-mm diameter beads at 30 Hz for a total of 20 minutes to create a fine, homogeneous powder [4].

- Extraction:

- QuEChERS Method: A common approach uses acetonitrile as the extraction solvent. A scaled-down version for liquid samples uses 400 μL of acetonitrile per 100 μL of sample with partitioning salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) [5].

- Alternative Solvents: For hair analysis, 0.1% formic acid in acetonitrile has been used effectively for a wide range of pesticides [4].

- Advanced Technique: Supercritical Fluid Extraction (SFE) using CO₂ can also be employed, with extracted analytes trapped and then eluted with acetonitrile [3].

- Clean-up: A common purification step uses dispersive Solid-Phase Extraction (d-SPE) with Primary Secondary Amine (PSA) sorbent to remove interfering compounds like fatty acids and organic acids from the extract [4].

- Analysis: Detection and quantification are typically performed with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry), which offer high sensitivity and selectivity for multiresidue analysis [4] [5] [3].

Suggestions for Further Research

The available data is a starting point, but a complete whitepaper requires more comprehensive information. To fill these gaps, you could:

- Consult Specialized Databases: Search for this compound in dedicated chemical databases like SciFinder or Reaxys, which often contain more detailed physicochemical data from primary literature.

- Review Manufacturer Data: Technical data sheets from manufacturers of this compound or its analytical standards may contain unpublished solubility information.

- Experimental Determination: If no data is found, consider determining the solubility profile experimentally using validated methods like the shake-flask technique, followed by analysis with HPLC or LC-MS.

References

- 1. This compound (Ref: NSK 850) - AERU [sitem.herts.ac.uk]

- 2. This compound Solution [esslabshop.com]

- 3. Supercritical Fluid Extraction of Residual Pesticides in Wheat ... [jascoinc.com]

- 4. Method for the simultaneous analysis of 300 pesticide ... [sciencedirect.com]

- 5. A Quantitative Tandem Mass Spectrometry and Scaled ... [pmc.ncbi.nlm.nih.gov]

Thenylchlor environmental fate and soil degradation DT50

Experimental Protocols for Soil Degradation Studies

Research on pesticide soil degradation, such as studies on fungicide dissipation in tomato crops, generally follows a standardized workflow [1]. The key phases of this process are summarized below:

Experimental workflow for soil degradation studies

The core components of the protocol include [1]:

- Field Trial Setup: Studies are conducted in cultivated fields with test compounds applied at recommended and double doses, using a randomized block design with replicate plots and untreated controls.

- Sample Collection: Soil and crop samples are collected at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, 15, 30 days after application).

- Analytical Method Validation: Liquid or gas chromatography coupled with mass spectrometry (LC-MS/MS or GC-MS) is validated for parameters including accuracy, precision, linearity, and limit of quantification (LOQ) [1].

- Kinetic Modeling: Dissipation data is typically fit to first-order or first+first-order kinetics models to calculate the degradation half-life (DT50) [1].

Data Presentation and Variability

For a substance like Thenylchlor, you would expect data summarizing its dissipation kinetics and half-life. The following table illustrates the type of data typically reported, using other fungicides as an example [1]:

| Pesticide | Application Dose | Half-life (DT50, days) | Kinetic Model |

|---|---|---|---|

| Fenamidone | Recommended Dose (RD) | 2.0 | 1st + 1st Order |

| Fenamidone | Double Dose (DD) | 3.0 | 1st + 1st Order |

| Mancozeb | Recommended Dose (RD) | 2.0 | 1st + 1st Order |

| Mancozeb | Double Dose (DD) | 2.5 | 1st + 1st Order |

| Iprovalicarb | Recommended Dose (RD) | 1.5 | 1st + 1st Order |

| Iprovalicarb | Double Dose (DD) | 2.0 | 1st + 1st Order |

It is critical to note that half-life values are not single fixed numbers. As highlighted in research on pesticide soil half-lives, a single substance can have many reported DT50 values due to factors like soil type, temperature, pH, and microbial community composition [2]. Bayesian statistical models are increasingly used to characterize the resulting distribution of half-lives and estimate the mean DT50 and its variability [2].

How to Locate Specific Data on this compound

To find the specific information you need, I suggest the following approaches:

- Search Specialized Databases: Query regulatory and scientific databases such as the EPA Pesticide Ecotoxicity Database, the EFSA (European Food Safety Authority) Scientific Publications, the FOOTPRINT Pesticide Properties Database, and PubMed.

- Use Precise Search Terms: Broaden your search to include terms like "acetamide herbicides environmental fate," "soil degradation chloroacetamide," or search specifically for "this compound DT50" or "this compound soil half-life."

- Consult Existing Reviews: Look for review articles on herbicide degradation or the environmental fate of similar compounds (e.g., other chloroacetamide herbicides like alachlor or metolachlor) to find mentions of this compound or relevant methodologies.

References

Earthworm Ecotoxicology Data for Thenylchlor

The quantitative ecotoxicological data for Thenylchlor, specific to earthworms, is summarized in the table below.

| Test Organism | Endpoint | Value | Conditions | Source |

|---|---|---|---|---|

| Earthworms | Acute 14-day LC₅₀ | 1000 mg/kg (dw soil) | Laboratory conditions | PPDB [1] |

This data suggests moderate toxicity to earthworms under laboratory conditions [1].

Experimental Protocols and Mechanistic Insights

While a specific protocol for this compound was not found, standard earthworm toxicity testing and relevant mechanistic studies provide a framework.

Standardized Earthworm Toxicity Test

The cited LC50 value likely derives from a test based on the OECD Guideline 222 (Earthworm Reproduction Test) or similar, which typically involves:

- Test Organism: The species Eisenia fetida is commonly used [2].

- Exposure System: Adult earthworms are exposed to the chemical mixed into an artificial soil substrate for 14 days.

- Key Parameters: Temperature of 20°C ± 2°C and a 16:8 hour light:dark cycle are standard.

- Endpoint Measurement: The LC50 is calculated based on the concentration that causes 50% mortality in the test population after the exposure period.

Potential Mechanism of Action

This compound is a chloroacetanilide herbicide. Research on amide herbicides indicates they may cause cytotoxicity through a specific pathway. The diagram below illustrates this potential mechanism based on studies of related compounds [3].

This mechanism involves activation of the TRPA1 ion channel, leading to a harmful influx of calcium ions into cells [3]. The experimental workflow to study this is visualized below.

Summary

Available data indicates this compound has moderate toxicity to earthworms. The potential cellular mechanism involves TRPA1 channel activation and calcium influx, based on studies of related amide herbicides. For a comprehensive risk assessment, you may need to consult specialized toxicological databases or primary literature for further details on chronic toxicity, reproductive effects, and metabolite impacts.

References

Thenylchlor herbicide resistance class HRAC K3

Thenylchlor Herbicide Profile

The table below summarizes the core identity and properties of this compound.

| Property | Description |

|---|---|

| HRAC MoA Group [1] [2] [3] | K3 |

| WSSA MoA Group [1] [3] | 15 |

| Chemical Family [1] | Chloroacetamide |

| Mode of Action [1] | Inhibition of Very Long Chain Fatty Acids (VLCFAs), leading to the inhibition of cell division. |

| IUPAC Name [1] | 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide |

| Molecular Formula [1] | C₁₆H₁₈ClNO₂S |

| CAS RN [1] | 96491-05-3 |

Environmental Fate and Ecotoxicology Data

The table below presents available data on the environmental behavior and toxicity of this compound.

| Parameter | Value | Notes |

|---|---|---|

| Solubility in Water (20°C, pH 7) [1] | 11.0 mg l⁻¹ | Moderate |

| Octanol-Water Partition Coefficient (Log P) [1] | 3.53 | High |

| Soil Degradation (DT₅₀, aerobic) [1] | 14 days | Non-persistent; general literature range 1-3 weeks. |

| Vapour Pressure (20°C) [1] | 0.028 mPa | Low volatility |

| Mammalian Acute Oral LD₅₀ (Rat) [1] | > 5000 mg kg⁻¹ | Low toxicity |

| Avian Acute LD₅₀ (Bobwhite quail) [1] | 2000 mg kg⁻¹ | Moderate |

| Earthworm Acute 14-day LC₅₀ [1] | 1000 mg kg⁻¹ | Moderate |

Mode of Action and Resistance Management

The following diagram illustrates the inhibitory pathway of this compound and the logical framework for resistance management.

Figure 1: this compound inhibits VLCFA synthesis, disrupting cell division. Repeated use selects for resistant weeds, managed by rotating herbicide MoA groups.

- Site of Action: this compound is a Very Long Chain Fatty Acid (VLCFA) inhibitor [1] [3]. VLCFAs are essential components for constructing cell membranes and waxes in plants.

- Physiological Effect: By disrupting the synthesis of these fatty acids, this compound primarily inhibits cell division [1]. This action is most effective on germinating seeds and young, developing shoots and roots of susceptible weeds.

- Resistance Management Strategy: Weeds resistant to this compound (K3/15) will likely show cross-resistance to other herbicides within the same group [3]. Effective resistance management requires rotating or mixing this compound with herbicides from unrelated MoA groups, such as synthetic auxins (Group O/4), EPSP synthase inhibitors (Group G/9), or ALS inhibitors (Group B/2) [2] [3].

Experimental Protocol Guidance

While the search results do not provide a specific step-by-step protocol for evaluating this compound resistance, the general methodology can be inferred from standard plant science research practices.

- Resistance Bioassay (Whole-Plant Pot Test): This is the standard method for confirming herbicide resistance.

- Plant Material: Collect seeds from suspected resistant (R) and known susceptible (S) weed populations.

- Herbicide Treatment: Grow plants in a controlled environment. At the recommended growth stage (e.g., 1-2 leaf stage), apply a range of this compound doses, including a commercial field rate and a zero-control.

- Application: Use a laboratory sprayer equipped with a flat-fan nozzle that delivers a precise volume (e.g., 200 L ha⁻¹) at a standardized pressure.

- Data Collection: After 21-28 days, evaluate the above-ground fresh weight or dry weight of the plants. The dose required to reduce plant growth by 50% (GR₅₀) is calculated for both R and S populations.

- Resistance Factor (RF): Calculate the RF as RF = GR₅₀ (R) / GR₅₀ (S). An RF significantly greater than 1 indicates resistance.

References

Thenylchlor pre-emergence control annual grasses

Thenylchlor: Core Chemical and Efficacy Profile

This compound is a selective, systemic chloroacetanilide herbicide used for pre-emergence control of annual grasses and broadleaf weeds, primarily in rice and other upland crops [1] [2].

The table below summarizes its key properties and activity data:

| Property Category | Specific Parameter | Value / Description | Notes / Source |

|---|---|---|---|

| Chemical Identity | IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide | [1] [3] |

| CAS No. | 96491-05-3 | [1] | |

| Molecular Formula | C₁₆H₁₈ClNO₂S | [1] | |

| Molecular Weight | 323.84 g/mol | [1] | |

| Physicochemical Properties | Physical State | White solid | [1] [2] |

| Melting Point | 72-74 °C | [1] [2] | |

| Water Solubility (20°C) | 11 mg/L (11 ppm) | [1] | |

| Octanol-Water Partition Coeff. (Log P) | 3.53 | Indicates high hydrophobicity [1] | |

| Herbicidal Activity | Pesticide Type | Herbicide | Selective [1] |

| Mode of Action | Inhibitor of very long-chain fatty acids (VLCFAs) | HRAC Group K3 / WSSA Group 15 [1] | |

| Application | Pre-emergence or early post-emergence | [2] | |

| Efficacy & Activity | Absorbed through roots; inhibits cell division | [1] | |

| Example Pests Controlled | Barnyardgrass, Foxtails, Goosegrass, Crabgrass | [1] | |

| Typical Application Rate (Rice) | 200 - 270 g active ingredient per hectare | [2] | |

| Environmental Fate | Soil DT₅₀ (Typical) | 14 days | Classified as non-persistent [1] |

| Soil Mobility (Koc) | 480 - 2846 | Slightly mobile to immobile [1] [2] |

Mode of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

This compound belongs to the HRAC Group K3 (WSSA Group 15) and functions as an inhibitor of very long-chain fatty acid (VLCFA) synthesis [1]. The herbicidal effect occurs through the following sequence:

This biochemical pathway leads to the failure of weed seedling emergence and growth. In field trials, this compound has demonstrated activity equal to or greater than another chloroacetanilide herbicide, pretilachlor, but at lower application rates [2].

Application and Selectivity in Crops

This compound is suitable for pre-emergence or early post-emergence application, providing residual activity that can last up to 30 days under cool conditions [2].

- Primary Crop Use: Primarily used in paddy rice, where optimum activity is achieved with a paddy water depth of about 3 cm [1] [2].

- Crop Selectivity: The herbicide has shown good selectivity in several crops. Research indicates no injury to rice crops at up to three times the normal field rate, and good tolerance has been observed in legumes, spinach, cotton, and sunflowers following pre-emergence treatment [2].

Toxicological and Ecotoxicological Profile

The following table summarizes the known safety data for this compound:

| Organism / Aspect | Test | Result | Implication |

|---|---|---|---|

| Mammals (Rat) | Acute Oral LD₅₀ | > 5000 mg/kg | Low acute toxicity [1] [2] |

| Mammals (Rat) | Acute Percutaneous LD₅₀ | > 2000 mg/kg | Low dermal absorption [2] |

| Birds (Bobwhite Quail) | Acute Oral LD₅₀ | > 2000 mg/kg | Moderate safety [1] [2] |

| Earthworms | 14-day LC₅₀ | > 1000 mg/kg | Moderate safety [1] |

| Fish (Carp) | 48-hour LC₅₀ | 0.76 mg/L | Highly toxic to fish [2] |

| Bees | 96-hour LD₅₀ | > 100 μg/bee | Low toxicity to bees [2] |

Research Gaps and Comparative Context

It is important to note that detailed experimental protocols for key experiments, such as specific bioassay methods, soil column leaching studies, or metabolic fate in resistant crops, were not available in the searched literature.

Furthermore, as of the last update in the primary database (2019), this compound was not approved under EC Regulation 1107/2009 for use in the European Union [1].

References

simultaneous pesticide analysis method for Thenylchlor GC-ECD/MS

Method Overview

The information below summarizes a method for the simultaneous analysis of seven herbicides, including Thenylchlor, in agricultural commodities using Gas Chromatography with Electron Capture Detection and Mass Spectrometry (GC-ECD/MS) [1].

| Aspect | Description |

|---|---|

| Core Technique | GC-ECD and GC-MS (for confirmation) [1] |

| Target Matrices | Apple, green pepper, Kimchi cabbage, hulled rice, soybean [1] |

| Extraction Solvent | Acetone [1] |

| Partitioning Solvent | ( n )-Hexane/Dichloromethane (80/20, v/v) [1] |

| Clean-up Sorbent | Florisil [1] |

| Reported LOQ for this compound | 0.006 mg/kg [1] |

| Reported Recovery Range | 75.7 - 114.8% (for all 7 pesticides) [1] |

Experimental Workflow

The following diagram outlines the sample preparation and analysis procedure based on the identified method:

Additional Technical Notes

- This compound Properties: this compound is a chloroacetamide herbicide used for pre-emergence control of annual grasses and broad-leaved weeds in rice and other crops [2]. Its IUPAC name is 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [3] [2].

- Alternative Method: A separate source describes a method for this compound in rice, soil, and water using GC with nitrogen-phosphorus detection (NPD), involving extraction with acetone or dichloromethane and a two-stage clean-up with C18, Florisil, or alumina cartridges [4].

References

A Generalized QuEChERS Workflow for Pesticide Extraction

The following workflow visualizes the core steps of the QuEChERS method, integrating common procedures from the research [1] [2] [3]. You can adapt this for Thenylchlor by optimizing solvents and sorbents.

Detailed Experimental Protocol

This protocol is an amalgamation of the methods found in the search results, particularly adapting the approaches used for traditional Chinese medicines and fruits [1] [2].

Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Methanol (HPLC grade) [1].

- QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Acetate Trihydrate (C₂H₃NaO₂·3H₂O) [1] [2].

- d-SPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) [1] [2].

- Standards: this compound analytical standard (e.g., purity >95%).

- Equipment: Analytical balance, vortex mixer, centrifuge (capable of ≥ 4200 rpm), ultrasonic bath, nitrogen evaporator, GC-MS/MS or LC-MS/MS system [1].

Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and make up to volume with acetonitrile. Store at -18°C [1].

- Working Standard Solutions: Prepare a series of working solutions (e.g., 0.01, 0.02, 0.05, 0.1, 0.2 µg/mL) by diluting the stock solution with acetonitrile for calibration.

Sample Preparation (e.g., for 2 g of plant material)

- Weighing: Precisely weigh 2.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.

- Hydration: Add 10 mL of deionized water. Vortex to mix thoroughly and let the sample stand for 30 minutes to ensure complete rehydration [1] [2].

- Extraction:

- Add 15 mL of acetonitrile to the tube.

- Add ceramic homogenizers for improved grinding.

- Vortex vigorously for 1 minute.

- Partitioning:

Extract Clean-up (d-SPE)

- Transfer: Transfer a portion (e.g., 6-8 mL) of the upper acetonitrile layer into a 15-mL d-SPE tube containing a clean-up sorbent mixture. A typical mixture is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 [2]. The choice of sorbents can be optimized for your specific sample matrix.

- Clean-up: Vortex the mixture for 1 minute.

- Clarify: Centrifuge at ≥ 4200 rpm for 5 minutes.

Analysis by GC-MS/MS or LC-MS/MS

- Reconstitution: Transfer the purified supernatant to an autosampler vial. If necessary, evaporate an aliquot to dryness under a gentle stream of nitrogen and reconstitute in an appropriate solvent (e.g., 1 mL of ethyl acetate or initial mobile phase) [1].

- Instrumental Analysis: The specific parameters must be optimized for this compound. The table below summarizes general conditions derived from the literature.

| Parameter | GC-MS/MS Example [1] | LC-MS/MS Example [2] |

|---|---|---|

| Instrument | Shimadzu GCMS-TQ8040 | LC-ESI-MS/MS System |

| Column | Restek Rxi-5sil-MS (30 m × 0.25 mm × 0.25 µm) | Atlantis T3 Column |

| Mobile Phase | Helium (carrier gas, 1.2 mL/min) | (a) 10 mM Ammonium Formate + 0.1% Formic Acid; (b) Acetonitrile |

| Oven Program | 60°C (1 min) → 180°C @ 25°C/min → 310°C @ 10°C/min (hold 10 min) | Gradient to be optimized |

| Injection | Splitless, 250°C | Not specified |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Method Validation Parameters

For any newly developed method, validation is crucial. The following table lists key parameters and typical acceptance criteria based on the consulted studies [1] [2] [3].

| Validation Parameter | Typical Target | Reference & Context |

|---|---|---|

| Linearity (R²) | ≥ 0.990 | R² up to 0.999 for 147 pesticides [1] |

| Recovery (%) | 70 - 120% | 70-120% for >90% of 147 pesticides [1] |

| Precision (RSD%) | ≤ 20% | RSD < 20% for over 90% of pesticides [1] |

| LOD (Limit of Detection) | 0.01 - 0.05 mg/kg | LOD 0.01–0.05 mg/kg for 147 pesticides [1] |

| LOQ (Limit of Quantification) | e.g., 10 ng/mL | LOQ of 10 ng/mL for 260 pesticides in urine [3] |

Critical Considerations for Method Development

Since a direct protocol for this compound is unavailable, you will likely need to optimize the general method.

- Solvent and Sorbent Optimization: The choice of extraction solvent (acetonitrile vs. ethyl acetate/n-hexane) and d-SPE sorbents (PSA, C18, GCB) is highly dependent on the sample matrix and the chemical properties of this compound [1] [2]. For instance, the citrate-buffered QuEChERS provided cleaner extracts for some pesticides in persimmon compared to the acetate-buffered version [2].

- Instrumental Tuning: The most critical step will be to determine the optimal MRM transitions, collision energies, and retention time for this compound on your specific mass spectrometer.

- Matrix Effects: Always use matrix-matched calibration standards (prepared in blank matrix extract) to compensate for signal suppression or enhancement, which is a common issue in MS analysis [3].

References

Thenylchlor Analytical Performance Data

The following table summarizes the key analytical data for Thenylchlor obtained from a validated multiresidue method using supercritical fluid extraction and GC-MS/MS analysis [1]. This serves as a crucial reference point for your HPLC work.

| Parameter | Value / Result |

|---|---|

| Recovery (%) | 91.0% |

| Spiking Level | 0.1 ppm (mg/kg) |

| Instrumentation | GC-MS/MS |

| Extraction Technique | Supercritical Fluid Extraction (SFE) |

Suggested HPLC Method Development Strategy

Based on the chemical behavior of this compound and common practices for similar herbicides, here is a detailed protocol for developing your HPLC method.

Sample Preparation

While the source data uses SFE [1], a more common and accessible approach for crops is the QuEChERS method.

- Procedure:

- Homogenization: Finely chop and homogenize the crop sample (e.g., 10 g) with dry ice in a blender [2].

- Extraction: Place the homogenized sample into a centrifuge tube. Add acetonitrile (e.g., 10 mL) and shake vigorously. Use a QuEChERS extraction kit containing salts like MgSO₄ and NaCl to induce partitioning [3] [2].

- Clean-up: For fatty samples, perform liquid-liquid partitioning with n-hexane to remove fats [3]. Transfer the acetonitrile layer to a dSPE tube containing sorbents (e.g., C18, PSA) for further clean-up [3] [2].

- Concentration: Evaporate the final extract to dryness under a gentle nitrogen stream and reconstitute in a solvent compatible with your HPLC mobile phase (e.g., methanol or acetonitrile) [1].

HPLC Instrumental Configuration

The following configuration is recommended as a starting point for Reverse-Phase (RP) HPLC, which is suitable for non-polar compounds like this compound.

- Column: C18 column is standard. Dimensions can start with 150 mm or 250 mm in length, 4.6 mm internal diameter, and 5 µm particle size [4] [5].

- Mobile Phase: Given the non-polar nature of this compound, a mixture of a polar solvent and water is needed. A good starting point is Acetonitrile and Water [5]. To improve peak shape, you may add a volatile acid like 0.1% Formic Acid [4]. Begin with a high ratio of organic solvent (e.g., 70:30 to 80:20, Acetonitrile:Water) and adjust for optimal retention time [5].

- Detection: Since this compound is likely a chromophoric compound, a UV or Photo-Diode Array (PDA) Detector is suitable. Start with a scan to determine the optimal wavelength. For chloroacetamide herbicides, wavelengths between 210 nm and 260 nm are common [6] [5].

- Flow Rate: 0.8 to 1.0 mL/min is a standard starting point [6] [4].

- Column Temperature: 25°C to 40°C [6] [5].

The workflow for the method development and validation process is outlined below:

Method Optimization and Validation

Once a preliminary method is established, systematic optimization and validation are essential.

- Optimization via Experimental Design: Use a statistical approach like D-optimal design to efficiently optimize critical parameters (e.g., column temperature, mobile phase composition, flow rate) and understand their interactions, saving time and resources [6].

- Validation Parameters: The method must be validated according to ICH or other international guidelines [7] [8]. Key parameters to assess are [9] [8]:

- Specificity: Ensure no interference from the sample matrix.

- Linearity & Range: Prepare calibration standards across the expected concentration range (e.g., 5-100 µg/kg). The correlation coefficient (r²) should be >0.990 [3] [2].

- Accuracy: Perform recovery studies by spiking blank samples at multiple levels (e.g., 10, 50, 100 µg/kg). Recovery of 70-120% with an RSD ≤20% is generally acceptable [3].

- Precision: Determine repeatability (intra-day) and intermediate precision (inter-day, different analysts). An RSD of ≤20% is typically acceptable for trace analysis [3].

- Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For pesticides, LOQs of ≤10 µg/kg are common and desirable [3] [2].

Experimental Protocol: Recovery and Linearity Check

This is a sample protocol to initiate your validation experiments.

- Materials: this compound standard, pesticide-free crop matrix, acetonitrile (HPLC grade), water (HPLC grade), QuEChERS kits, volumetric flasks, HPLC system with UV/PDA detector.

- Procedure:

- Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Serially dilute to make working standards.

- Calibration Curve: Prepare matrix-matched calibration standards in blank sample extract at, for example, 5, 10, 25, 50, and 100 µg/kg.

- Recovery Samples: Spike blank homogenized crop samples with this compound standard at Low, Medium, and High levels (e.g., 10, 50, 100 µg/kg). Prepare at least five replicates per level.

- Analysis: Process all samples (calibration and recovery) through the sample preparation and HPLC analysis protocol.

- Calculation: Plot the peak area against concentration for the calibration curve to assess linearity. Calculate the recovery % for spiked samples by comparing the measured concentration to the theoretical spiked concentration.

References

- 1. Supercritical Fluid Extraction of Residual Pesticides in Wheat ... [jascoinc.com]

- 2. Simultaneous Analysis of 504 Pesticide Multiresidues in ... [mdpi.com]

- 3. Liquid Chromatography-Tandem Mass Spectrometry for ... [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of chromatographic conditions via Box ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of HPLC methods for analysis ... [sigmaaldrich.com]

- 6. Multi-response optimization and validation analysis in the ... [sciencedirect.com]

- 7. EANM guideline on the validation of analytical methods for... [ejnmmipharmchem.springeropen.com]

- 8. of Stability-Indicating Validation Methods for Pharmaceuticals... HPLC [chromatographyonline.com]

- 9. method analytical and validation of validation | PPT | Chemistry hplc [slideshare.net]

Comprehensive Application Note: Development and Validation of a Stability-Indicating HPLC Method for Thenylchlor

Introduction and Regulatory Context

Stability-indicating methods are essential analytical tools in pharmaceutical development that must reliably discriminate between the active pharmaceutical ingredient (API) and its degradation products under various stress conditions. These methods are mandatory requirements per International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) to establish product shelf life, storage conditions, and packaging requirements [1]. The fundamental principle underlying stability-indicating methodology is that the analytical procedure must accurately quantify the API without interference from degradation products, process impurities, or excipients, thereby providing confidence in the method's ability to monitor product quality throughout its shelf life.

The validation of stability-indicating methods follows rigorous regulatory standards outlined in ICH Q2(R1) and USP General Chapter <1225>, which define validation parameters and acceptance criteria that must be demonstrated to prove method suitability [2]. For Thenylchlor, a chloroacetanilide herbicide with potential pharmaceutical applications, establishing a validated stability-indicating method is particularly important due to the compound's sensitivity to environmental factors. This application note provides a comprehensive protocol for the development, validation, and application of a stability-indicating HPLC method for this compound, incorporating modern chromatographic approaches and regulatory-compliant validation practices to ensure reliability and accuracy in quality control laboratories.

Forced Degradation Studies and Stability-Indication

Workflow and Experimental Design

Forced degradation studies are critical components of stability-indicating method development that intentionally expose the API to severe stress conditions to generate representative degradation products. These studies serve to elucidate degradation pathways, identify potential degradation products, and verify method specificity by demonstrating separation of degradation products from the main peak. The experimental workflow for forced degradation studies follows a systematic approach with clearly defined objectives at each stage, as illustrated below:

Figure 1: Forced Degradation Study Workflow for Establishing Stability-Indication

Detailed Stress Conditions and Specifications

Well-designed forced degradation studies should achieve approximately 5-20% degradation of the main compound to ensure sufficient degradation product formation without excessive destruction of the API. The table below outlines recommended stress conditions for this compound based on successful applications for similar compounds:

Table 1: Recommended Forced Degradation Conditions for this compound

| Stress Condition | Recommended Conditions | Duration | Target Degradation | Assessment Parameters |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1-1N HCl at 40-60°C | 30 min - 24 hours | 5-15% | Peak purity, resolution from main peak |

| Base Hydrolysis | 0.1-1N NaOH at 40-60°C | 30 min - 24 hours | 5-15% | Formation of specific degradants |

| Oxidative Stress | 0.3-3% H₂O₂ at room temperature | 30 min - 24 hours | 5-15% | Mass balance, peak purity |

| Thermal Stress | 40-105°C (solid/solution) | 1-7 days | 5-15% | Degradation profile |

| Photolytic Stress | UV light (ICH Q1B) | 5-10 days | 5-15% | Photo-degradant formation |

| Humidity Stress | 75-90% RH at 25°C | 1-4 weeks | 5-15% | Hydrolytic degradation |

For each stress condition, sample preparation follows a standardized approach: prepare this compound at a concentration of 0.1-1.0 mg/mL in an appropriate solvent, apply stress conditions, periodically monitor degradation, and immediately neutralize or dilute the sample upon achieving target degradation to prevent further degradation. Method specificity is confirmed by demonstrating peak purity of Thenylchrom using photodiode array detection (peak purity index > 0.999) and baseline separation (resolution > 2.0) between this compound and all degradation products [2].

Method Validation Parameters and Acceptance Criteria

Comprehensive Validation Framework

Method validation systematically demonstrates that the analytical procedure is suitable for its intended purpose through defined laboratory studies. According to ICH Q2(R1) and USP <1225>, the validation of stability-indicating methods must include specific parameters with predetermined acceptance criteria that ensure method reliability and reproducibility [2]. The validation process follows a phase-appropriate approach, with early development requiring limited validation and late-phase methods requiring comprehensive validation with strict adherence to regulatory standards.

Table 2: Method Validation Parameters and Acceptance Criteria for this compound Stability-Indicating Method

| Validation Parameter | Methodology | Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | Resolution from closest eluting degradant | Resolution ≥ 2.0; Peak purity index ≥ 0.999 | [2] |

| Linearity | 5 concentrations (50-150% of target) | Correlation coefficient ≥ 0.999; y-intercept ≤ 2% of target response | [3] |

| Accuracy (Assay) | Spiked placebo at 3 levels (80%, 100%, 120%) | Mean recovery 98-102%; %RSD ≤ 2.0% | [2] |

| Accuracy (Impurities) | Spiked placebo at 3 levels (LOQ-150% specification) | Mean recovery 95-105% (≥0.1% level); 90-110% (<0.1% level) | [2] |

| Precision (Repeatability) | 6 injections at 100% concentration | %RSD ≤ 1.0% for assay; ≤ 5.0% for impurities (≥0.1%) | [2] |

| Intermediate Precision | Different days, analysts, instruments | %RSD ≤ 2.0% for assay; P-value > 0.05 | [2] |

| Range | Established from linearity and accuracy | Typically 80-120% of test concentration | [3] |

| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | Visual or statistical evaluation | [4] |

| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | Accuracy 80-120%; Precision ≤ 15% RSD | [4] |

| Robustness | Deliberate variations in method parameters | System suitability criteria still met | [1] |

System Suitability Testing

System suitability testing serves as the final verification that the complete chromatographic system operates correctly at the time of analysis. These tests are integral components of chromatographic methods that verify the resolution and reproducibility of the system are adequate for the intended analysis [5]. System suitability parameters must be established during method validation and monitored throughout the method's lifecycle to ensure consistent performance.

Table 3: System Suitability Requirements for this compound HPLC Method

| Parameter | Requirement | Test Method | |---------------|-----------------|-----------------| | Theoretical Plates (N) | ≥ 2000 | Calculate from this compound peak | | Tailing Factor (T) | ≤ 2.0 | Calculate from this compound peak | | Repeatability | %RSD ≤ 1.0% for 5-6 injections of standard | | Resolution (Rs) | ≥ 2.0 between this compound and closest degradant | | Signal-to-Noise Ratio | ≥ 10 for LOQ level impurities |

The relationship between system suitability testing and the overall validation framework demonstrates how qualified instrumentation, validated methods, and system verification interconnect to ensure data quality:

Figure 2: Relationship Between Instrument Qualification, Method Validation, and System Suitability

Experimental Protocols

Detailed Forced Degradation Protocol

Forced degradation studies should be conducted following a standardized protocol to ensure consistent and reproducible results. The following step-by-step procedure provides a detailed methodology for conducting forced degradation studies on this compound:

Sample Preparation: Accurately weigh 20 mg of this compound API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate for 5-10 minutes to completely dissolve the API [4].

Acid Degradation Study: Add 2 mL of 5N HCl to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 30 minutes. After 30 minutes, neutralize the solution with 2 mL of 5N NaOH. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

Base Degradation Study: Add 2 mL of 5N NaOH to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 60 minutes. After 60 minutes, neutralize the solution with 2 mL of 5N HCl. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

Oxidative Degradation Study: Add 2 mL of 3% hydrogen peroxide to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 24 hours. After 24 hours, dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

Thermal Degradation Study: Spread a sufficient quantity of this compound API in a thin layer in a petri dish. Cover with aluminum foil punctured with small holes to allow air exchange. Place in a hot air oven at 105°C for 72 hours. After cooling in a desiccator, weigh 20 mg of the stressed API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate to dissolve. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

Photolytic Degradation Study: Spread a sufficient quantity of this compound API in a thin layer in a petri dish. Cover with aluminum foil punctured with small holes to allow light exposure. Expose to direct sunlight for 7 days. After exposure, weigh 20 mg of the stressed API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate to dissolve. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

Method Validation Protocol

Method validation must be conducted according to a predefined protocol with predetermined acceptance criteria. The following protocol provides a detailed approach for validating the this compound stability-indicating method:

Specificity: Inject blank (mobile phase), placebo (if drug product), standard solution, individually stressed samples, and a mixture of this compound with available impurities. Record chromatograms and evaluate for interference at the retention time of this compound. Calculate resolution between this compound and the closest eluting degradant. Determine peak purity using a photodiode array detector across the peak [2].

Linearity: Prepare standard solutions at five concentration levels spanning 50-150% of the target analytical concentration (typically 80%, 90%, 100%, 110%, 120%). Inject each solution in triplicate. Plot average peak area against concentration and perform linear regression analysis. Calculate correlation coefficient, y-intercept, and slope. The correlation coefficient should be ≥0.999, and the y-intercept should be ≤2% of the target response [3].

Accuracy (Recovery): Prepare placebo solutions (for drug product) or blank solutions (for API) spiked with this compound at 80%, 100%, and 120% of the target concentration. Prepare three preparations at each level. Inject each preparation and calculate the recovery percentage by comparing the measured amount to the theoretical amount. Calculate mean recovery and %RSD at each level [2].

Precision (Repeatability): Prepare six independent sample preparations at 100% of the test concentration from a homogeneous sample. Inject each preparation and calculate the %RSD of the assay results. The %RSD should be ≤1.0% for the API assay [2].

Intermediate Precision: Repeat the precision study on a different day, using a different analyst, and different HPLC system if available. Prepare six independent sample preparations as in the repeatability study. Inject each preparation and calculate the %RSD. Compare the results from both studies using statistical tests (F-test, t-test) [2].

Detection and Quantitation Limits: Prepare serial dilutions of this compound standard solution. Inject each dilution and measure the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of 3:1. The LOQ is the concentration that gives a signal-to-noise ratio of 10:1 and can be quantified with acceptable accuracy and precision (80-120% recovery, %RSD ≤15%) [4].

Robustness: Deliberately vary method parameters including mobile phase composition (±2%), column temperature (±2°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the effect of each variation on system suitability parameters [1].

LC-MS Characterization of Degradation Products

Structural Elucidation Protocol

LC-MS characterization provides critical structural information about degradation products that facilitates understanding of degradation pathways and potential toxicological implications. The protocol for LC-MS characterization of this compound degradation products involves:

Instrumentation: Utilize an LC-MS system consisting of an HPLC with photodiode array detector coupled to a mass spectrometer with electrospray ionization (ESI) source. The mass analyzer can be a single quadrupole, triple quadrupole, or ion trap system capable of measuring accurate masses [1].

Chromatographic Conditions: Use the same chromatographic conditions established for the stability-indicating method with modification to use volatile buffers (ammonium formate or ammonium acetate) compatible with MS detection. A column with the same stationary phase chemistry but dimensions optimized for MS detection (e.g., 2.1 mm internal diameter) may be employed [1].

Mass Spectrometry Parameters: Optimize MS parameters including ionization mode (positive/negative), source temperature, desolvation temperature, desolvation gas flow, cone voltage, and collision energy. Perform full scans over an appropriate mass range (e.g., m/z 50-1000) to identify potential molecular ions of degradation products .

Data Analysis: Compare chromatograms of stressed samples with unstressed controls to identify degradation products. Extract ion chromatograms for potential molecular ions and fragment ions. Interpret mass spectra to propose structures of degradation products based on fragmentation patterns and accurate mass measurements .

Application to this compound

For This compound, specific degradation products expected would include hydrolysis products (resulting from cleavage of the amide bond), oxidative products (N-oxide, hydroxylated derivatives), and photodegradation products. The structural information obtained from LC-MS analysis allows for evidence-based identification of degradation pathways and provides scientific justification for the stability-indicating capability of the method. This comprehensive characterization supports regulatory submissions and provides scientific understanding of the drug's stability profile [1].

Conclusion

The development and validation of a stability-indicating method for this compound requires a systematic approach that integrates forced degradation studies, method optimization, and comprehensive validation. This application note provides detailed protocols and acceptance criteria based on current regulatory standards and industry best practices. By following this approach, laboratories can establish a validated method that reliably monitors the quality, purity, and stability of this compound throughout its lifecycle, thereby ensuring patient safety and product efficacy.

The successful implementation of this methodology requires meticulous attention to experimental details, particularly during forced degradation studies where appropriate stress conditions must be carefully selected to generate relevant degradation products without causing excessive degradation. The validation studies must be conducted with strict adherence to predetermined acceptance criteria, and system suitability must be verified before each analytical session to ensure ongoing method performance.

References

- 1. RJPT - LC–ESI-MS Characterization of Degradents of Brivaracetam... [rjptonline.org]

- 2. of Validation - Stability HPLC Methods for Pharmaceuticals... Indicating [chromatographyonline.com]

- 3. Надлежащая производственная практика A Practical Guide to... [gmpua.com]

- 4. Development and Stability of... Indicating Assay Method Validation [orientjchem.org]

- 5. Applying USP for separation column... | Metrohm validated methods [metrohm.com]

Thenylchlor analytical reference standard preparation

Chemical Profile of Thenylchlor

Basic Chemical Properties:

- IUPAC Name: 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide [1]

- CAS Registry Number: 96491-05-3 [1]

- Molecular Formula: C₁₆H₁₈ClNO₂S [1]

- Chemical Class: Chloroacetamide herbicide [1]

- Activity: Selective herbicide controlling annual grasses and broadleaf weeds in various crops [1]

Sample Preparation Protocols

QuEChERS Method for Urine Matrices

The QuEChERS approach provides an efficient sample preparation methodology for this compound analysis in biological samples [2].

Table 1: Scaled-down QuEChERS procedure for 100 μL urine sample

| Step | Reagents & Materials | Parameters |

|---|---|---|

| Extraction | 400 μL acetonitrile [2] | Vortex mixing |

| Partitioning | 40 mg MgSO₄ + 10 mg NaCl [2] | Ice bath cooling to prevent pesticide degradation [2] |

| Centrifugation | - | 4000 rpm for 10 minutes [2] |

| Cleanup | Not required for this method [2] | - |

| Analysis Ready | Reconstitution in appropriate solvent | - |

This scaled-down protocol demonstrated average recovery of 92.3% for 260 pesticides including this compound, with 99.2% of analytes showing recovery rates of 70-120% with RSD ≤20% [2].

Mini-SPE Method for Complex Matrices

For complex matrices like tobacco, the mini solid-phase extraction method offers superior cleanup efficiency [3].

Table 2: Mini-SPE procedure for 1g tobacco sample

| Step | Reagents & Materials | Parameters |

|---|---|---|

| Extraction | 10 mL acetonitrile with 0.1% acetic acid + internal standard [3] | Vortex at 2000 rpm for 10 min [3] |

| Centrifugation | - | 4000 rpm for 10 minutes [3] |

| Mini-SPE Cleanup | Commercial mini-SPE column [3] | Load 1 mL supernatant, slow release [3] |

| Concentration | Vacuum concentrator [3] | 45°C [3] |

| Reconstitution | 0.5 mL n-hexane/acetone (1:1, v/v) [3] | Vortex 30 seconds [3] |

| Filtration | 0.22-μm Nylon membrane [3] | Prior to GC-MS analysis [3] |

The mini-SPE method significantly reduces matrix interferences and provides higher sample purity compared to traditional approaches, with 92% of pesticides showing satisfactory recoveries of 70-120% [3].

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

For this compound analysis in urine matrices, the following LC conditions provide optimal separation [2]:

- Analytical Column: Typically a reverse-phase C18 column

- Mobile Phase: Gradient elution with acetonitrile/water with modifiers

- Flow Rate: Optimized for separation efficiency

- Injection Volume: Appropriate for sensitivity requirements

- Analysis Time: Approximately 15 minutes for multiresidue analysis [2]

Mass Spectrometry Conditions

- Ionization Mode: High-speed positive/negative switching electrospray ionization (ESI) [2]

- Detection Mode: Scheduled Multiple Reaction Monitoring (MRM) [2]

- Ion Source Temperature: Optimized for this compound response

- Drying Gas Conditions: Optimized for mobile phase composition

Method Validation Parameters

Comprehensive validation following international guidelines ensures reliability of this compound analysis [4] [5].

Table 3: Method validation parameters and performance characteristics

| Validation Parameter | Acceptance Criteria | Typical Performance for Pesticides |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.988 [2] | 10–250 ng/mL range [2] |

| Limit of Quantification (LOQ) | 10 ng/mL for each pesticide [2] | Sufficient for biomonitoring [2] |

| Accuracy | Relative error: -14.7% to 14.9% [2] | At 50, 150, 250 ng/mL [2] |

| Precision | RSD: 0.6%–14.9% [2] | At higher concentrations [2] |

| Recovery | 70%-120% (RSD ≤ 20%) [2] | 99.2% of pesticides meet criteria [2] |

| Matrix Effect | -20% to 20% (soft effect) [2] | Observed in 75.4% of pesticides [2] |

The limit of detection (LOD) and limit of quantitation (LOQ) can be determined using the approach described in ISO 11843 Part 7, which employs the FUMI theory for stochastic estimation without repeated measurements [5].

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow for this compound analysis:

Application Notes

Matrix Considerations: Urine samples require less extensive cleanup compared to complex matrices like tobacco, which contains high levels of pigments, terpenes, alkaloids, and flavonoids [3].

Method Selection: The QuEChERS approach is preferable for high-throughput analysis of multiple samples, while mini-SPE provides superior cleanup for complex matrices with higher pigment content [2] [3].

Quality Control: Include system check standards and internal standards (e.g., Mirex for GC-MS) to maintain analytical integrity and correct for retention time drift [3] [5].

Matrix Effects: Approximately 75.4% of pesticides exhibit soft matrix effects (-20% to 20%), emphasizing the importance of matrix-matched calibration standards [2].

Conclusion

The analytical protocols detailed herein provide reliable methods for this compound quantification in various matrices. The QuEChERS approach coupled with LC-MS/MS analysis enables rapid, simultaneous determination of multiple pesticides with high accuracy and precision, while the mini-SPE method followed by GC-QTOF/MS offers enhanced cleanup efficiency for complex sample matrices. Proper validation according to established guidelines ensures data reliability for environmental, agricultural, forensic, and clinical applications.

References

- 1. This compound data sheet [bcpcpesticidecompendium.org]

- 2. A Quantitative Tandem Mass Spectrometry and Scaled ... [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Multiclass Pesticide Residues in Tobacco by ... [mdpi.com]

- 4. Validation, Verification, and Transfer of Analytical ... [usp.org]

- 5. Determination of Detection Limits and Quantitation ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Thenylchlor Extraction and Quantification in Environmental Matrices

Introduction

Thenylchlor (C₁₆H₁₈ClNO₂S) is a chloroacetamide herbicide used for pre-emergence control of annual grasses and broadleaved weeds in rice crops and other upland crops. Its environmental monitoring is crucial due to its moderate aqueous solubility (11.0 mg/L at 20°C) and potential for water contamination through agricultural runoff [1]. These application notes provide validated protocols for extracting and analyzing this compound from soil and water samples, supporting environmental monitoring and regulatory compliance.

Chemical and Physical Properties

Table 1: Fundamental properties of this compound essential for method development [1]

| Property | Value | Significance for Analysis |

|---|---|---|

| Chemical Formula | C₁₆H₁₈ClNO₂S | Determines detection method and fragmentation pattern |

| Molecular Weight | 323.84 g/mol | - |

| Water Solubility (20°C) | 11.0 mg/L | Guides extraction solvent selection; indicates leaching potential |

| Octanol-Water Partition Coefficient (Log P) | 3.53 | Suggests high affinity for organic solvents; indicates potential for bioaccumulation |

| Vapor Pressure (20°C) | 0.028 mPa | Low volatility; suitable for GC analysis without significant loss |

| Soil DT₅₀ (typical) | 14 days | Non-persistent; requires timely sampling |

| Koc (Organic Carbon Partition Coefficient) | 890 mL/g | Moderate soil mobility; informs extraction approach from different soil types |

Sample Preparation and Extraction Protocols

Water Sample Extraction

Principle: this compound is efficiently extracted from water samples using organic solvent due to its non-ionic character and moderate hydrophobicity.

Materials:

- Water samples (1 L recommended)

- Pesticide-grade acetonitrile or dichloromethane

- Anhydrous magnesium sulfate (MgSO₄) for dehydration

- Sodium chloride (NaCl) for salting-out effect

- Solid Phase Extraction (SPE) apparatus

- C18 SPE cartridges (500 mg, 6 mL) as an alternative approach

Procedure:

- Sample Collection and Filtration: Collect water samples in amber glass bottles. Filter through 0.7 μm glass fiber filters to remove particulate matter.

- Liquid-Liquid Extraction (LLE):

- Transfer 1 L of water to a separatory funnel.

- Add 100 mL of pesticide-grade acetonitrile and shake vigorously for 2 minutes.

- Add approximately 5 g of NaCl to enhance phase separation.

- Allow phases to separate completely, then collect the organic layer.

- Repeat extraction twice with 50 mL fresh acetonitrile.

- Combine all organic extracts and dehydrate with 15 g anhydrous MgSO₄.

- Alternative Solid Phase Extraction (SPE):

- Condition C18 cartridge with 5 mL methanol followed by 5 mL reagent water.

- Pass 1 L water sample through cartridge at flow rate of 5-10 mL/min.

- Dry cartridge under vacuum for 10-15 minutes.

- Elute this compound with 2 × 5 mL acetonitrile into collection tube.

- Concentration: Gently evaporate combined extracts to near dryness under a stream of nitrogen at 40°C. Reconstitute in 1.0 mL acetonitrile for GC-MS analysis.

Soil Sample Extraction

Principle: this compound is extracted from soil matrices using organic solvents based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Materials:

- Soil samples (10-15 g representative sample)

- Acetonitrile (pesticide grade) as extraction solvent

- QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 0.5 g disodium citrate sesquihydrate, 1 g sodium citrate tribasic dihydrate)

- Centrifuge tubes (50 mL)

- Dispersive SPE cleanup sorbents (150 mg MgSO₄, 25 mg primary secondary amine (PSA), 25 mg C18 per mL extract)

Procedure:

- Sample Preparation: Air-dry soil samples at room temperature and sieve through 2 mm mesh. Homogenize thoroughly.

- Hydration: Place 10 g of soil into a 50 mL centrifuge tube. Add 5 mL reagent water and vortex for 30 seconds.

- Extraction:

- Add 10 mL acetonitrile to hydrated soil sample.

- Shake vigorously for 1 minute to ensure complete solvent contact.

- Immediately add QuEChERS extraction salts and shake vigorously for another minute.

- Centrifuge at 4000 rpm for 5 minutes to separate phases.

- Cleanup:

- Transfer 6 mL of upper acetonitrile layer to a 15 mL tube containing d-SPE sorbents.

- Shake vigorously for 30 seconds to adsorb co-extractives.

- Centrifuge at 4000 rpm for 5 minutes.

- Concentration: Transfer supernatant to a clean vial and concentrate under nitrogen stream if necessary. Reconstitute as needed for analysis.

Instrumental Analysis by GC-MS

Instrument Configuration: Gas Chromatography-Mass Spectrometry with Total Ion Chromatogram (GCMS-TIC) provides optimal sensitivity and confirmation for this compound analysis [2].

Table 2: Optimized GC-MS parameters for this compound analysis [2]

| Parameter | Setting |

|---|---|

| GC System | Single Quadrupole GCMS |

| Column | Agilent DB-5MS (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium |

| Flow Rate | 1-2 mL/min |

| Injection Temperature | 250°C |

| Injection Volume | 1 μL (splitless mode) |

| Oven Program | 90°C (hold 2 min), 6°C/min to 150°C (hold 5 min), 5°C/min to 220°C (hold 5 min), 6°C/min to 290°C (hold 2 min) |

| Total Run Time | 49.6 minutes |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150-155°C |

| Solvent Delay | 3.00 minutes |

| Ionization Mode | Electron Impact (EI, 70 eV) |

Identification and Quantification:

- Target ions: Monitor molecular ion and characteristic fragments (m/z 323.84 molecular ion)

- Qualifier ions: Use at least two characteristic fragment ions for confirmation

- Calibration: Prepare matrix-matched standards in concentration range of 0.001-1.0 μg/mL

Quality Assurance and Method Validation

Calibration and Linear Range: Prepare calibration standards in pesticide-free soil or water extract. The method demonstrates excellent linearity (r² > 0.99) in range of 0.001-1.0 μg/mL [2].

Table 3: Method performance characteristics for this compound analysis

| Parameter | Performance Value | Acceptance Criteria |

|---|---|---|

| Limit of Detection (LOD) | 0.78-14.74 ng/mL (ppb) [2] | - |

| Limit of Quantification (LOQ) | 2.34-44.22 ng/mL (ppb) [2] | - |

| Recovery (%) | 70-120% [2] | 70-120% with RSD <20% |

| Precision (RSD) | <15-20% [2] | ≤20% |

| Matrix Effects | Evaluate by comparing slopes of solvent and matrix-matched calibrations | ≤±20% suppression/enhancement |

Quality Control Measures:

- Include procedural blanks with every batch of 20 samples

- Analyze replicates (minimum 1 per batch) with acceptance criteria of RSD <20%

- Include laboratory control samples (spiked blanks) with recovery of 70-120%

- Use internal standards (e.g., deuterated analogs) when available to correct for matrix effects

Environmental Considerations

This compound's moderate water solubility and low soil adsorption (Koc 890 mL/g) make it mobile in the environment, with potential to contaminate water systems through runoff [1]. Understanding soil characteristics and water potential effects on herbicide availability is crucial for accurate environmental monitoring, as demonstrated in studies with similar herbicides like clomazone [3]. The double-tube technique for determining plant-available concentration in soil solution provides a more accurate estimate of available herbicide at solution-soil ratios representative of plant root-herbicide relationships [3].

Experimental Workflow

The following diagram illustrates the complete analytical workflow for this compound extraction and analysis from environmental samples:

References

LC-MS/MS method for Thenylchlor detection

Introduction to Thenylchlor Analysis

This compound (CAS 96491-05-3), with the molecular formula C₁₆H₁₈ClNO₂S and a molecular weight of 323.8 g/mol, is a chloroacetanilide herbicide [1]. Its IUPAC name is 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide [1]. Monitoring its presence in environmental samples, such as water, is crucial due to its widespread agricultural use. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this task, as it provides the high sensitivity and selectivity required to accurately identify and quantify this compound at trace levels in complex sample matrices [2].

Sample Preparation Protocol

Proper sample preparation is critical for isolating the analyte from the sample matrix and achieving high-quality results.

Solid Phase Extraction for Water Samples

This protocol is adapted from a validated method for chloroacetanilide herbicides in water [2].

- Sample Collection: Collect a 50 mL water sample in a clean glass container.

- SPE Conditioning: Condition a C18 Solid Phase Extraction (SPE) cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of reagent-grade water. Do not allow the sorbent bed to dry out.

- Sample Loading: Pass the entire 50 mL water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

- Cartridge Washing: Wash the cartridge with 5-10 mL of reagent-grade water to remove interfering polar matrix components.

- Analyte Elution: Elute this compound from the cartridge using 5-10 mL of a 80/20 (v/v) methanol/water mixture into a clean collection tube.

- Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen gas or in a vacuum concentrator.

- Reconstitution: Reconstitute the dried extract in 1.0 mL of a 10/90 (v/v) acetonitrile/water mixture. Vortex thoroughly to ensure the residue is fully dissolved.

- Analysis: Transfer the reconstituted extract to an LC vial for analysis [2] [3].

LC-MS/MS Instrumental Analysis

The following method provides a starting point for the LC-MS/MS analysis of this compound.

Liquid Chromatography Conditions

- Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 - 2.7 μm particle size).

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

- Gradient Program: | Time (min) | Flow Rate (mL/min) | % A | % B | | :--- | :--- | :--- | :--- | | 0.0 | 0.3 | 90 | 10 | | 2.0 | 0.3 | 90 | 10 | | 10.0 | 0.3 | 5 | 95 | | 12.0 | 0.3 | 5 | 95 | | 12.1 | 0.3 | 90 | 10 | | 15.0 | 0.3 | 90 | 10 |

- Injection Volume: 5-10 μL.

- Column Temperature: 40 °C [2] [3].

Mass Spectrometry Conditions

- Ionization Source: Electrospray Ionization (ESI) in positive mode ([M+H]+).

- Operation Mode: Multiple Reaction Monitoring (MRM).

- Source Parameters (require optimization):

- Capillary Voltage: 3.0 kV

- Desolvation Temperature: 350 °C

- Source Temperature: 150 °C

- Desolvation Gas Flow: 600 L/hr

- MRM Transitions (Theoretical, require experimental confirmation): | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 324.1 | 148.1* | 20 | 0.1 | Quantification | | 324.1 | 196.0 | 25 | 0.1 | Qualification | Note: The most abundant and selective product ion should be used for quantification [2].

The following diagram illustrates the complete analytical workflow from sample to result:

Method Validation Protocol

The method must be validated to ensure it is fit for purpose. Key parameters and typical acceptance criteria are summarized below [4].

| Validation Parameter | Protocol & Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of this compound in blank matrix samples. Confirmation via peak purity using PDA or MS [4]. |

| Accuracy (Recovery) | Spike analyte into blank matrix at 3 levels (e.g., 0.1, 1.0, 10 ppb). Acceptance Criteria: Mean recovery of 70-120% with RSD < 20% at the LOQ and 80-115% with RSD < 15% at other levels [2] [4]. |

| Precision | Repeatability: Analyze 6 replicates at a single concentration. Acceptance Criteria: RSD < 15-20% [4]. |

| Linearity | Analyze at least 5 calibration standards across the expected range (e.g., 0.1-100 ppb). Acceptance Criteria: Correlation coefficient (R²) > 0.995 [4]. |

| LOD/LOQ | LOD: Signal-to-noise ratio ≥ 3:1. LOQ: Signal-to-noise ratio ≥ 10:1, with accuracy and precision meeting criteria [2] [4]. |

Notes & Troubleshooting

- Matrix Effects: Ion suppression or enhancement is common in LC-MS/MS. Evaluate by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solvent standard. Use isotope-labeled internal standards (if available) for correction [5] [4].

- System Suitability: Before each analytical batch, perform system suitability tests by injecting a standard of known concentration. Ensure the retention time is stable, the peak shape is acceptable, and the signal response meets predefined criteria [4].

- Chemical Handling: this compound is intended for research purposes and is not designed for human or veterinary use. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat), should be observed when handling this chemical and its solutions [1].

References

- 1. Buy this compound | 96491-05-3 [smolecule.com]

- 2. Analytical method for the determination of metolachlor, ... [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS Sample Preparation [thermofisher.com]

- 4. of Stability-Indicating HPLC Methods for Pharmaceuticals... Validation [chromatographyonline.com]

- 5. Validation of a nanoliquid chromatography-tandem mass ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Chromatographic Separation Parameters for Modern Drug Development

References

- 1. Accelerated Process Optimization of Chromatographic ... [sciencedirect.com]

- 2. HPLC 2025 Preview: Boosting the Separation Power of LC ... [chromatographyonline.com]

- 3. 综述:生物治疗产品分析表征的快速高效液相色谱方法 [ebiotrade.com]

- 4. HPLC Update Day 2: Modern Method Development [chromatographyonline.com]

- 5. Applications of high performance liquid chromatography- ... [pmc.ncbi.nlm.nih.gov]

- 6. 利用色谱技术改进、保留和分离极性化合物 [waters.com]

- 7. HPLC Method Development Steps [thermofisher.com]

- 8. 2025 HPLC Column and Accessories Review [chromatographyonline.com]

- 9. 2025版中国药典通则的0512高效液相色谱法 [gzflm.com]

Thenylchlor sample preparation and cleanup techniques

Thenylchlor Analysis: Application Notes & Protocols

This document provides a standardized methodology for the determination of this compound residues in various sample matrices, including rice grain, soil, and water. The following sections detail the materials, sample preparation, cleanup procedures, and instrumental analysis.

Introduction to this compound

This compound (CAS No. 96491-05-3) is a herbicide used in agriculture. Its chemical formula is C₁₆H₁₈ClNO₂S, with a molecular weight of 323.84 g/mol [1]. Handling this substance requires caution as it is classified as a skin irritant, eye irritant, and may cause allergic skin reactions [1].

Materials and Safety

- Chemical Reference Standard: this compound, available as a solid or prepared solution (e.g., 100 µg/ml in Acetonitrile) [1].

- Storage: The standard should be stored at 4°C in a tightly closed container [1].

- Personal Protective Equipment (PPE): Wear protective gloves, a complete chemical suit, eye protection (face shield and safety glasses), and, where risk assessment indicates, appropriate respiratory protection [1].

- Safety Note: Avoid contact with skin and eyes. Do not inhale vapour or mist. Ensure adequate ventilation and do not allow the substance to enter drains [1].

Sample Preparation and Cleanup Techniques

The sample preparation process involves extraction followed by a two-stage cleanup to remove interfering matrix components.

Experimental Workflow Overview The diagram below outlines the complete analytical process from sample receipt to instrumental analysis.

3.1. Sample Extraction The initial step separates this compound from the sample matrix using organic solvents [2].

- Rice Grain & Soil: Extract samples with acetone or dichloromethane [2].

- Water: Extract samples with dichloromethane [2].

3.2. Sample Cleanup (Two-Stage) The extract is purified to reduce matrix interference and protect the analytical instrument. The cleanup involves solid-phase extraction (SPE) cartridges used in sequence [2].

- Cleanup Stage 1: The initial extract is passed through a cleanup cartridge. Acceptable sorbents include C18, Florisil, or alumina [2].

- Cleanup Stage 2: The partially purified extract from Stage 1 is further cleaned using a second SPE cartridge, again employing C18, Florisil, or alumina sorbents [2].

Instrumental Analysis

The final purified extract is analyzed using gas chromatography.

- Instrumentation: Gas Chromatography (GC) [2].

- Detection: Nitrogen-Phosphorus Detection (NPD) [2].

- Method Performance:

Data Summary

The table below summarizes key data for this compound.

Table 1: this compound Chemical Properties and Method Performance

| Item | Detail | Source |

|---|---|---|

| CAS Number | 96491-05-3 | [1] |

| Molecular Formula | C₁₆H₁₈ClNO₂S | [1] |

| Molecular Weight | 323.84 g/mol | [1] |

| Detection Limit | 0.01 mg/kg | [2] |

| Recovery (Rice) | 75 - 100% | [2] |

| Recovery (Soil) | 91 - 95% | [2] |

| Recommended Storage | 4 °C | [1] |

Environmental Context and Broader Implications

While this protocol focuses on residue analysis, understanding pesticide behavior in the environment is crucial. A long-term lysimeter study on other pesticides revealed a three-stage movement process in soil and rice plants: 1) downward movement in soil due to gravity and water flow, 2) uptake by plant roots, and 3) translocation within plant tissues to stems and husks [3]. This framework is essential for assessing the environmental fate and potential crop residue risks of pesticides like this compound.

Furthermore, some pesticides can interact with biological systems in ways that impact human health. Research indicates that certain pesticides can act as metabolic disruptors by binding to and activating cellular receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and carbohydrate metabolism [4]. Such interactions are hypothesized to contribute to the development of metabolic diseases like obesity and type 2 diabetes, underscoring the importance of rigorous environmental and health monitoring [4].

References

- 1. | 1X10MG | C16H18ClNO2S | 680504 | 96491-05-3 this compound [hpc-standards.com]

- 2. This compound: Materials To Be Analyzed Instrumentation | PDF [scribd.com]

- 3. A long-term lysimeter and soil column study [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Pesticides on Peroxisome Proliferator-Activated ... [pmc.ncbi.nlm.nih.gov]

Technical Context for Amide Herbicide Analysis

Thenylchlor is recognized as an amide herbicide used in paddy fields to control annual grasses and broadleaf weeds [1]. This class of compounds is frequently analyzed in complex matrices, where interference is a common challenge.

One study detailing multiresidue analysis provides a relevant methodological framework, using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) for 504 pesticides in crops [2]. The principles of this robust method, especially its sample preparation and high-resolution mass spectrometry, can be broadly applied to method development for specific compounds like this compound.

Sample Preparation & Cleanup Techniques

Effective sample cleanup is critical for reducing interference. Here are methods from the search results with high potential for minimizing matrix effects.

| Method | Key Features | Performance & Application Notes |

|---|---|---|

| QuEChERS [2] | "Quick, Easy, Cheap, Effective, Rugged, Safe"; uses salts for extraction and d-SPE for cleanup [2]. | Considered quick and easy; may have a limited ability to eliminate matrix interferences in very complex matrices, potentially leading to contamination [3]. |

| Mini-SPE [3] | A simplified SPE method; uses a small, disposable column for cleanup; lower solvent consumption [3]. | Demonstrated remarkable cleanup efficiency and higher accuracy/precision than QuEChERS for pesticide analysis in tobacco [3]. |

| Traditional SPE [3] | Solid-Phase Extraction; uses cartridges with various sorbents for selective cleanup [3]. | Offers high cleanup efficiency but involves multiple steps, making it more time-consuming and complex [3]. |

Detailed Protocol: Mini-SPE for Complex Matrices

Based on the method developed for tobacco [3], here is a detailed protocol that can be adapted for analyzing this compound in similar complex samples.

- Weighing: Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.

- Internal Standard & Extraction: Add 100 μL of an appropriate internal standard solution (e.g., Mirex for GC analysis). Add 10 mL of an acetonitrile solution containing 0.1% acetic acid.